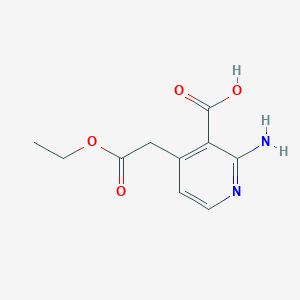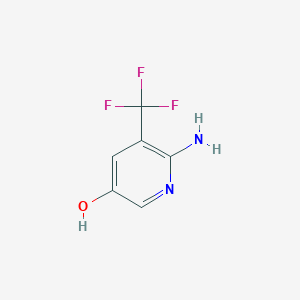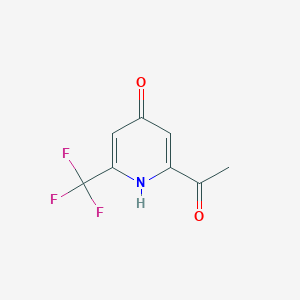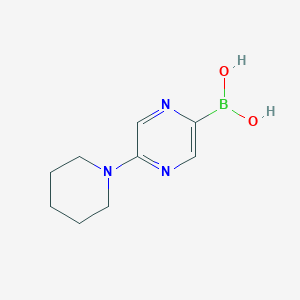
5-(Piperidin-1-yl)pyrazine-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Piperidin-1-yl)pyrazine-2-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a piperidine ring attached to a pyrazine ring, with a boronic acid functional group at the 2-position of the pyrazine ring. The molecular formula of this compound is C9H14BN3O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-yl)pyrazine-2-boronic acid typically involves the reaction of 5-bromo-2-pyrazineboronic acid with piperidine under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
5-(Piperidin-1-yl)pyrazine-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding borane derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate, palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
Suzuki-Miyaura Coupling Products: Biaryl compounds.
Oxidation Products: Alcohols, ketones.
Reduction Products: Borane derivatives.
Substitution Products: Piperidine-substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
5-(Piperidin-1-yl)pyrazine-2-boronic acid has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mecanismo De Acción
The mechanism of action of 5-(Piperidin-1-yl)pyrazine-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The piperidine ring and pyrazine ring provide stability to the molecule, allowing it to participate in various reactions under mild conditions .
Comparación Con Compuestos Similares
Similar Compounds
5-(Piperidin-1-yl)pyrimidine-2-boronic acid: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
2-(Piperidin-1-yl)pyridine-5-boronic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
5-(Piperidin-1-yl)pyrazine-2-boronic acid is unique due to the presence of both a piperidine ring and a pyrazine ring, which provide distinct electronic and steric properties. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it can form stable carbon-boron bonds under mild conditions .
Propiedades
Fórmula molecular |
C9H14BN3O2 |
|---|---|
Peso molecular |
207.04 g/mol |
Nombre IUPAC |
(5-piperidin-1-ylpyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C9H14BN3O2/c14-10(15)8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7,14-15H,1-5H2 |
Clave InChI |
NQTFZICYDXMNLU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=N1)N2CCCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


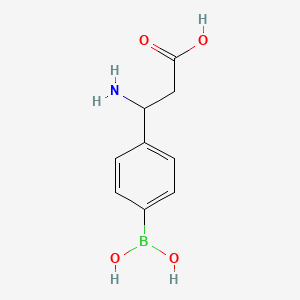
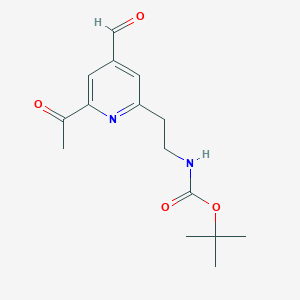
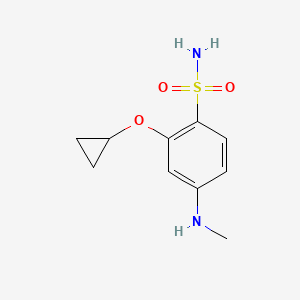
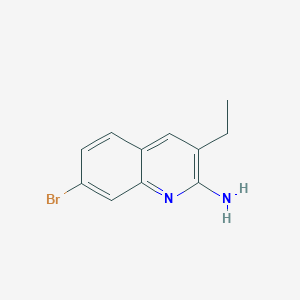

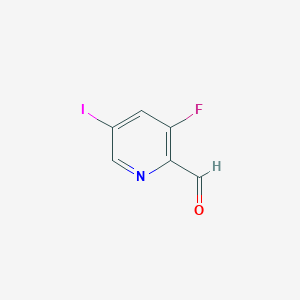
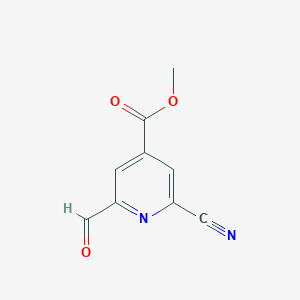
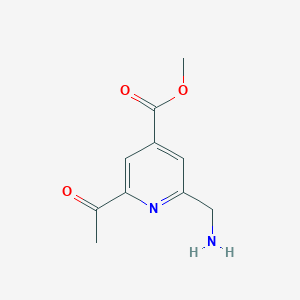
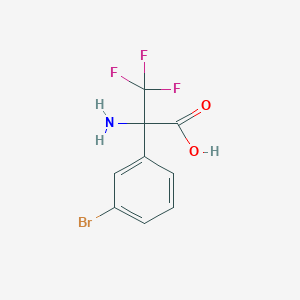

![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14853001.png)
